molecular formula C27H42O7 B1649407 Cholest-7-en-6-one, 22,25-epoxy-2,3,5,14,20-pentahydroxy-, (2beta,3beta,5beta)- CAS No. 80651-74-7

Cholest-7-en-6-one, 22,25-epoxy-2,3,5,14,20-pentahydroxy-, (2beta,3beta,5beta)-

Cat. No.: B1649407
CAS No.: 80651-74-7
M. Wt: 478.6 g/mol
InChI Key: UVQAWEDRKUWQCJ-BORUEOTKSA-N
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Description

Cholest-7-en-6-one, 22,25-epoxy-2,3,5,14,20-pentahydroxy-, (2beta,3beta,5beta)- is a complex steroidal compound. It is a derivative of cholestane and is characterized by multiple hydroxy groups and an epoxy group. This compound is known for its role as a prohormone in the biosynthesis of ecdysteroids, which are crucial for the molting process in arthropods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-7-en-6-one, 22,25-epoxy-2,3,5,14,20-pentahydroxy-, (2beta,3beta,5beta)- typically involves multiple steps, starting from simpler steroidal precursors. The process includes:

    Hydroxylation: Introduction of hydroxy groups at specific positions.

    Epoxidation: Formation of the epoxy group.

    Oxidation: Conversion of specific hydroxy groups to ketones.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, utilizing microbial or enzymatic processes to achieve the desired modifications on the steroid backbone. These methods are often preferred due to their specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form various ketones and aldehydes.

    Reduction: Reduction reactions can convert ketones back to hydroxy groups.

    Substitution: Hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, acylating agents.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can have different biological activities .

Scientific Research Applications

Cholest-7-en-6-one, 22,25-epoxy-2,3,5,14,20-pentahydroxy-, (2beta,3beta,5beta)- has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role as a prohormone. It is converted into active ecdysteroids, which bind to specific receptors in target cells. This binding triggers a cascade of molecular events, leading to the expression of genes involved in molting and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Ecdysone: Another ecdysteroid with similar biological functions.

    20-Hydroxyecdysone: A more active form of ecdysone.

    Makisterone A: Another ecdysteroid with distinct structural features.

Uniqueness

Cholest-7-en-6-one, 22,25-epoxy-2,3,5,14,20-pentahydroxy-, (2beta,3beta,5beta)- is unique due to its specific arrangement of hydroxy and epoxy groups, which confer distinct biological activities compared to other ecdysteroids .

Properties

IUPAC Name

(2S,3R,5S,9R,10R,13R,17R)-17-[(1R)-1-(5,5-dimethyloxolan-2-yl)-1-hydroxyethyl]-2,3,5,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O7/c1-22(2)9-8-21(34-22)25(5,31)19-7-11-26(32)16-12-20(30)27(33)14-18(29)17(28)13-24(27,4)15(16)6-10-23(19,26)3/h12,15,17-19,21,28-29,31-33H,6-11,13-14H2,1-5H3/t15-,17-,18+,19+,21?,23+,24+,25+,26?,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQAWEDRKUWQCJ-BORUEOTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5(C4(CC(C(C5)O)O)C)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)C1(CC[C@H]2[C@](C)(C5CCC(O5)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901001395
Record name 2,3,5,14,20-Pentahydroxy-22,25-epoxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80651-74-7
Record name Ajugasterone D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080651747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,14,20-Pentahydroxy-22,25-epoxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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